molecular formula C7H3NS2 B13119737 Thieno[2,3-b]thiophene-2-carbonitrile

Thieno[2,3-b]thiophene-2-carbonitrile

Cat. No.: B13119737
M. Wt: 165.2 g/mol
InChI Key: XVDKJHKMYXDRAX-UHFFFAOYSA-N
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Description

Significance of Fused Thiophene (B33073) Systems in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental building block in the world of heterocyclic compounds. derpharmachemica.com Fusing two or more thiophene rings together creates thienoacenes or thienothiophenes, which exhibit significantly enhanced properties compared to their monocyclic counterparts. researchgate.net The annulation of thiophene rings enforces a planar structure, which limits rotational disorders and promotes extended π-conjugation. researchgate.netmdpi.com

This enhanced planarity and conjugation are crucial for facilitating efficient intramolecular charge transfer (ICT). mdpi.com The presence of sulfur's d-orbitals also allows for unique electronic interactions within the π-conjugated system. mdpi.com These characteristics make fused thiophene systems highly desirable for applications in organic electronics, where charge mobility is a critical parameter. researchgate.net They are frequently incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov Furthermore, the thiophene ring is often considered a bioisostere of the phenyl ring, allowing for its substitution in biologically active compounds to potentially enhance pharmacological activity or modify physicochemical properties. nih.govwikipedia.org

Overview of Thienothiophenes as Versatile Molecular Scaffolds

Thienothiophenes (TTs) are bicyclic, electron-rich heterocycles formed by the fusion of two thiophene rings. mdpi.com There are four possible isomers, with thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene (B1266192) being the most stable and widely utilized in materials chemistry. mdpi.comnih.gov These scaffolds are prized for their rigid, planar geometry and strong electron-donating capabilities, which promote intermolecular S---S interactions and improve charge transport in solid-state devices. tubitak.gov.tr

The versatility of thienothiophenes as molecular scaffolds stems from their role as building blocks for a wide array of functional organic materials. mdpi.comnih.gov Their inherent electronic properties make them suitable for:

Organic Field-Effect Transistors (OFETs): The planarity and charge-transporting abilities of TT derivatives have led to their use in both p-type and n-type semiconducting materials. mdpi.commdpi.com

Organic Solar Cells (OSCs): Due to their light-harvesting and electron-donating nature, TT-based compounds are used to construct efficient donor materials in bulk heterojunction solar cells. mdpi.combohrium.com

Organic Light-Emitting Diodes (OLEDs): Thienothiophene cores are integrated into chromophores to develop electroluminescent materials. mdpi.comresearchgate.net

The ability to functionalize the thienothiophene core allows for precise tuning of the electronic and optical properties of the resulting polymers and small molecules. nih.gov

Unique Attributes of the Carbonitrile Functional Group in Thieno[2,3-b]thiophene-2-carbonitrile for Synthetic and Material Science Applications

The carbonitrile (-C≡N) group is a strongly electron-withdrawing functional group. When attached to the thieno[2,3-b]thiophene core, it significantly modulates the molecule's electronic properties. This modification is critical for creating materials with specific energy levels (HOMO/LUMO) required for efficient device performance in organic electronics. The introduction of the nitrile group can help to lower the band gap of organic semiconducting polymers, a desirable trait for applications in photovoltaics. ossila.com

Beyond its electronic influence, the carbonitrile group is an exceptionally versatile synthetic handle. It can be transformed into a variety of other functional groups or used in cycloaddition reactions. For instance, research has shown that 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) can serve as a precursor for the synthesis of novel pyrimidine (B1678525) and tetrazole derivatives through reactions with reagents like formamide (B127407) or sodium azide (B81097), respectively. nih.govacs.org This synthetic accessibility makes this compound and its analogues valuable intermediates for creating complex molecular architectures for both materials science and medicinal chemistry. nih.govnih.gov

Scope and Research Trajectories of this compound

Current and future research involving this compound and its derivatives is focused on several key areas. A primary trajectory is the design and synthesis of novel donor-acceptor (D-A) type small molecules and polymers for high-performance organic electronics. Studies have shown that polymers based on the thieno[2,3-b]thiophene scaffold exhibit promising properties for electrochromic and charge storage applications. researchgate.net For example, organic field-effect transistors using certain thieno[2,3-b]thiophene derivatives have demonstrated good air stability and significant hole mobility. researchgate.net

Another significant area of investigation is in medicinal chemistry. The thieno[2,3-b]thiophene scaffold has sparked interest for its diverse biological activities. nih.gov Recent studies have explored derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govacs.orgresearchgate.net These compounds have shown potent cytotoxic activity against cancer cell lines and significant kinase inhibition, highlighting the potential of this scaffold in drug discovery. nih.govacs.orgresearchgate.net Future work will likely continue to explore new synthetic routes to functionalized thieno[2,3-b]thiophenes and expand their application in both advanced materials and pharmaceuticals.

Research Findings on Thienothiophene Derivatives

The following tables summarize key findings from research on thienothiophene-based materials in electronic and biological applications.

Table 1: Performance of Thienothiophene-Based Materials in Organic Electronics

Thienothiophene Derivative Class Application Key Performance Metric Reference
Benzo[b]thieno[2,3-b]thiophene (BTT) Derivatives OFETs Hole mobility of 0.46 cm²/Vs rsc.org
Alkyl-substituted thieno[2,3-b]thiophene OFETs Hole mobility of 0.42 cm²/Vs researchgate.net
BTTR (A-π-D-π-A small molecule) OSCs Power Conversion Efficiency (PCE) of 8.0% bohrium.com

Table 2: Biological Activity of Thieno[2,3-b]thiophene Derivatives

Compound Derivative Target Biological Activity Finding Reference
Derivative of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile EGFRWT Kinase Kinase Inhibition IC₅₀ value of 0.28 µM nih.govacs.org
Derivative of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile EGFRT790M Kinase Kinase Inhibition IC₅₀ value of 5.02 µM nih.govacs.org
Derivative of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile MCF-7 Cancer Cell Line Cytotoxicity 4.42-fold more effective than erlotinib nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3NS2

Molecular Weight

165.2 g/mol

IUPAC Name

thieno[2,3-b]thiophene-5-carbonitrile

InChI

InChI=1S/C7H3NS2/c8-4-6-3-5-1-2-9-7(5)10-6/h1-3H

InChI Key

XVDKJHKMYXDRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=C(S2)C#N

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 B Thiophene 2 Carbonitrile and Its Precursors

Advanced Synthetic Techniques and Green Chemistry Considerations

Microwave-Assisted Synthesis for Thieno[2,3-b]thiophene (B1266192) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. This method has been successfully applied to the synthesis of various thieno[2,3-b]thiophene derivatives, often starting from the versatile precursor 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938). tandfonline.commdpi.com This starting material serves as a scaffold for constructing fused pyrimidine (B1678525) and other heterocyclic systems through reactions with various electrophiles under microwave irradiation. tandfonline.com

The solvent-free approach often employed in microwave-assisted synthesis aligns with the principles of green chemistry, offering an environmentally conscious alternative to conventional heating methods. mdpi.com For instance, the treatment of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with reagents like formamide (B127407), formic acid, carbon disulfide, or phenyl isocyanate under microwave irradiation leads to the rapid formation of fused pyrimidine derivatives in high yields. tandfonline.commdpi.com A notable example is the reaction with formamide, which yields a pyrimido[4'',3'':4',5']thieno[3',2':4,5]thieno[3,2-d]pyrimidine-4,7-diamine in just 10 minutes. tandfonline.com Another microwave-assisted reaction involves the [2+3] cycloaddition of the precursor with sodium azide (B81097) in the presence of copper sulfate (B86663) pentahydrate to synthesize a tetrazole-substituted thieno[2,3-b]thiophene derivative. tandfonline.commdpi.com

The research findings highlight the efficiency of this methodology, with significant reductions in reaction times compared to classical heating. Detailed conditions and outcomes for the synthesis of several derivatives are summarized below.

Interactive Table: Microwave-Assisted Synthesis of Thieno[2,3-b]thiophene Derivatives

Precursor Reagent Power (W) Time (min) Product Yield (%) Ref
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Formamide 900 10 Pyrimido[4'',3'':4',5']thieno[3',2':4,5]thieno[3,2-d]pyrimidine-4,7-diamine 75 tandfonline.com
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Carbon Disulfide 1000 15 Product 4 (a thioxo-pyrimidine derivative) 80 tandfonline.com
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Phenyl Isocyanate 1000 15 Product 5 (a dione-pyrimidine derivative) 85 tandfonline.com
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Phenyl Isothiocyanate 1000 15 Product 6 (a dithioxo-pyrimidine derivative) 82 tandfonline.com
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Sodium Azide/CuSO₄·5H₂O - - 2,5-Di(1H-tetrazol-5-yl)thieno[2,3-b]thiophene-3,4-diamine 70 tandfonline.com

Phase-Transfer Catalysis in Thienothiophene Functionalization

Phase-transfer catalysis (PTC) is a valuable synthetic tool that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This is achieved through the use of a phase-transfer catalyst that transports a reactant from one phase to another where the reaction can occur. This methodology is particularly useful for generating anions in an organic phase from a solid salt.

The application of PTC has been successfully demonstrated for the one-pot synthesis of functionally substituted thieno[2,3-b]thiophenes. tandfonline.comtandfonline.com This approach allows for the construction of the core thienothiophene ring system starting from simple active methylene (B1212753) compounds or nitriles. tandfonline.com In a typical procedure, an active nitrile compound reacts with carbon disulfide in the presence of a base and a phase-transfer catalyst, followed by the addition of an α-halo electrophile. tandfonline.com For example, the reaction of ethyl cyanoacetate (B8463686) with carbon disulfide and two equivalents of ethyl chloroacetate (B1199739) under PTC conditions can ultimately lead to 3-amino-2,5-dicarbethoxy-4-hydro-thieno(2,3-b)thiophene after a subsequent cyclization step. tandfonline.com This one-pot PTC approach provides a direct route to substituted thieno[2,3-b]thiophenes, showcasing the utility of this method in constructing complex heterocyclic systems from simple starting materials. tandfonline.com

Sustainable Synthetic Strategies for Thieno[2,3-b]thiophene-2-carbonitrile

The development of sustainable and green synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nih.gov The synthesis of this compound and its derivatives has benefited from such strategies.

Microwave-assisted synthesis, as detailed in section 2.3.1, is a prime example of a green synthetic strategy. mdpi.com The significant reduction in reaction times, from hours to minutes, leads to substantial energy savings. tandfonline.com Furthermore, many of these reactions can be performed under solvent-free conditions, which eliminates the environmental and health hazards associated with volatile organic solvents. mdpi.com

One-pot multicomponent reactions, such as the Gewald reaction for synthesizing 2-aminothiophenes, represent another cornerstone of sustainable chemistry. nih.gov These reactions enhance efficiency by combining multiple synthetic steps into a single operation, which reduces the need for purification of intermediates, thereby saving solvents and energy and minimizing waste. nih.gov The application of phase-transfer catalysis in a one-pot synthesis of thieno[2,3-b]thiophenes, as described in section 2.3.2, also aligns with these principles of process intensification and atom economy. tandfonline.com By enabling the use of simple starting materials to construct complex molecules in a single procedure, these methods offer a more sustainable pathway to the thieno[2,3-b]thiophene core. tandfonline.com The ongoing development of such efficient and environmentally benign methodologies is crucial for the future production of these important heterocyclic compounds.

Chemical Reactivity and Derivatization Strategies of Thieno 2,3 B Thiophene 2 Carbonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the thieno[2,3-b]thiophene (B1266192) ring system is characterized by its susceptibility to electrophilic attack and the diverse chemical transformations enabled by the nitrile substituent.

Regioselectivity in Electrophilic Attack on the Thienothiophene System

The thieno[2,3-b]thiophene system, like thiophene (B33073) itself, readily undergoes electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is dictated by the electronic properties of the fused bicyclic system. Computational studies, including Density Functional Theory (DFT), have shown that the α-positions (C2 and C5) are the most preferred sites for electrophilic attack, being both kinetically and thermodynamically favored over the β-positions (C3 and C4) researchgate.netresearchgate.netsemanticscholar.org.

In Thieno[2,3-b]thiophene-2-carbonitrile, the nitrile group (-CN) at the C2 position is a strong electron-withdrawing group. This deactivates the thiophene ring to which it is attached (positions 2 and 3) towards electrophilic attack. Consequently, electrophiles are directed to the unsubstituted thiophene ring. The primary site of substitution becomes the electronically favorable and sterically accessible C5 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Position Electronic Character Predicted Reactivity toward Electrophiles
C2 Deactivated by -CN group Low
C3 Deactivated by -CN group Very Low
C4 β-position, less reactive Low

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

Common nucleophilic additions to the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, with milder conditions, an amide.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine (aminomethyl group).

Addition of Organometallics: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Furthermore, the nitrile group can activate the thiophene ring for nucleophilic aromatic substitution (SNAr), particularly if other electron-withdrawing groups are present or under specific reaction conditions mdpi.comresearchgate.net.

Table 2: Common Transformations of the Nitrile Group

Reagent(s) Product Functional Group Reaction Type
H₃O⁺, heat Carboxylic Acid (-COOH) Hydrolysis
H₂O₂, NaOH Amide (-CONH₂) Hydrolysis
1. LiAlH₄; 2. H₂O Primary Amine (-CH₂NH₂) Reduction

Functionalization at Peripheral Positions of the Thieno[2,3-b]thiophene Moiety

The functionalization of the this compound scaffold is not limited to the nitrile group. A variety of strategies allow for the introduction of substituents at other positions on the bicyclic core, enabling the synthesis of a diverse library of derivatives nih.gov.

As discussed, electrophilic substitution provides a direct route to functionalize the C5 position. Subsequent reactions can then be performed on the newly introduced group. For instance, acylation at C5 would introduce a ketone that could undergo further chemical modification.

Moreover, the synthesis can begin from already substituted thieno[2,3-b]thiophene precursors. For example, starting with diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate allows for chemical manipulation of the ester groups at C2 and C5 and the methyl groups at C3 and C4 nih.gov. These precursor functional groups can be converted into a wide range of other substituents, leading to polysubstituted thieno[2,3-b]thiophene derivatives.

Construction of Fused and Bridged Heterocyclic Systems from this compound Precursors

This compound is an excellent starting material for the construction of more complex, polycyclic heterocyclic systems. The nitrile group, often in concert with an adjacent functional group, serves as a key anchor for annulation reactions, where a new ring is built onto the existing thienothiophene framework.

Pyrimidine (B1678525) and Pyridine Derivatives

The synthesis of thieno[2,3-d]pyrimidines, which are pyrimidine rings fused to the thiophene ring, is a common derivatization strategy researchgate.netnih.govnih.govsemanticscholar.orgrsc.org. A frequent approach involves first introducing an amino group at the C3 position, adjacent to the nitrile at C2. This creates an ortho-aminonitrile functionality, a classic precursor for fused pyrimidines. The ortho-aminonitrile can be readily cyclized with various one-carbon reagents. For example, reaction with formamide (B127407) or formic acid yields thieno[2,3-d]pyrimidin-4-ones nih.gov. Reaction with isothiocyanates followed by cyclization can lead to 4-amino- or 4-thioxo-thieno[2,3-d]pyrimidines researchgate.net.

Fused pyridine rings, forming thieno[2,3-b]pyridine derivatives, can also be synthesized researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This is often achieved through condensation reactions of a 3-amino-thieno[2,3-b]thiophene derivative with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of the pyridine ring. For instance, the reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) with ethyl cyanoacetate (B8463686) can yield thieno[2,3-b]pyridine derivatives researchgate.net.

Table 3: Synthesis of Fused Pyrimidine and Pyridine Systems

Precursor Functional Groups (on Thienothiophene) Reagent(s) Fused Heterocycle
2-cyano, 3-amino Formamide, heat Thieno[2,3-d]pyrimidin-4-one
2-cyano, 3-amino Phenyl isothiocyanate 4-Thioxo-3-phenyl-thieno[2,3-d]pyrimidine
2-carbonyl, 3-amino Malononitrile, base 4-Amino-thieno[2,3-b]pyridine-5-carbonitrile

Pyrazole and Pyridazine (B1198779) Derivatives

The versatile thieno[2,3-b]thiophene scaffold can also be used to construct fused five- and six-membered rings containing two adjacent nitrogen atoms.

Pyrazole derivatives can be synthesized through several routes. One common method involves the reaction of a thienothiophene derivative containing a 1,3-dicarbonyl or an equivalent reactive moiety with hydrazine or its derivatives ekb.egmdpi.comnih.gov. For instance, a 2-acyl-3-oxopropanenitrile derivative of thieno[2,3-b]thiophene can be cyclized with hydrazine to form a pyrazole ring attached to the core structure. A series of bis-cyanopyrazoles have been synthesized from thieno[2,3-b]thiophene precursors reacting with hydrazonoyl halides mdpi.com.

Pyridazine derivatives, which contain a six-membered ring with two adjacent nitrogen atoms, are typically formed by the condensation of a 1,4-dicarbonyl compound with hydrazine mdpi.comekb.eg. A thieno[2,3-b]thiophene substituted with appropriate dicarbonyl functionalities at adjacent positions (e.g., C2 and C3, or C4 and C5) can serve as the precursor for a fused thieno[2,3-d]pyridazine system upon reaction with hydrazine mdpi.com.

Table 4: Synthesis of Fused Pyrazole and Pyridazine Systems

Precursor Moiety (on Thienothiophene) Reagent(s) Resulting Heterocycle
2-acetyl-3-oxopropanenitrile Hydrazine hydrate Pyrazole-substituted thienothiophene
Thienothiophene with reactive methylene (B1212753) Hydrazonoyl halides Pyrazole-substituted thienothiophene mdpi.com
2,3-diacetyl Hydrazine hydrate Fused Thieno[2,3-d]pyridazine

Azole and Bis-Heterocyclic Architectures

The synthesis of azole-containing compounds and bis-heterocyclic systems from thieno[2,3-b]thiophene precursors is a well-established strategy for creating molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov Thieno[2,3-b]thiophene derivatives serve as foundational units for constructing a variety of five-membered aromatic rings containing nitrogen, such as pyrazoles, imidazoles, triazoles, and tetrazoles.

One common approach involves using substituted thieno[2,3-b]thiophene derivatives as synthons. For instance, 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) is a versatile intermediate for synthesizing bis-heterocyclic systems. mdpi.com This compound can be reacted with various hydrazonoyl chlorides to yield bis-cyanopyrazole derivatives. mdpi.com Similarly, treatment with hydrazine hydrate can lead to the formation of bis-aminopyrazole structures. researchgate.net The reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with sodium azide (B81097) through a [2+3] cycloaddition reaction provides a direct route to 2,5-di(1H-tetrazol-5-yl)thieno[2,3-b]thiophene-3,4-diamine. nih.gov

The synthesis of other bis-heterocycles, such as bis-pyrazolopyrimidines and bis-pyridazines, has also been reported, highlighting the utility of thieno[2,3-b]thiophene as a central scaffold. nih.govresearchgate.netmdpi.com These syntheses often capitalize on the reactivity of functional groups attached to the thienothiophene core, which act as handles for cyclization and annulation reactions. nih.govmdpi.com

Table 1: Examples of Azole and Bis-Heterocyclic Architectures from Thieno[2,3-b]thiophene Derivatives

Starting Material Reagent(s) Product Type Reference
3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) Hydrazonoyl chlorides Bis-cyanopyrazole mdpi.com
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Sodium azide Bis-tetrazole nih.gov
3-[3,4-Dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile Hydrazine hydrate Bis-aminopyrazole nih.gov
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate Diazonium salts, Barbituric acid Bis-barbituric ekb.egekb.eg
1,1′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone DMF-DMA, Hydrazine hydrate Bis-pyrazole nih.gov

Thiazole, Dithiolane, Pyrrolyl, and Pyridothienothiophene Formations

The functionalization of the thieno[2,3-b]thiophene core extends to the synthesis of other important heterocyclic systems, including thiazoles, dithiolanes, pyrroles, and pyridines. These derivatizations often proceed from amino-substituted thieno[2,3-b]thiophenes, which provide nucleophilic sites for subsequent reactions.

A key precursor, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, demonstrates remarkable versatility. Its reaction with carbon disulfide in the presence of halo compounds, such as ethyl bromoacetate or chloroacetonitrile, leads to the formation of bis-thiazole and bis-dithiolane derivatives. researchgate.net This transformation leverages the reactivity of the vicinal diamino groups to build the new heterocyclic rings.

The synthesis of pyrrolyl derivatives can be achieved by treating the same diamino precursor with 2,5-dimethoxytetrahydrofuran, resulting in the formation of a 3,4-dipyrrol-1-ylthienothiophene. researchgate.net This reaction provides a direct method for incorporating pyrrole rings onto the thienothiophene backbone.

Furthermore, the construction of pyridine-fused systems, or pyridothienothiophenes, has been accomplished. Basic hydrolysis of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate yields the 3,4-diaminothieno[2,3-b]thiophene, which can then be reacted with various reagents to generate bis-pyridothieno[2,3-b]thiophenes. researchgate.net Another route involves the reaction of enaminone derivatives of thieno[2,3-b]thiophene with malononitrile, which can yield bis-pyridinothieno[2,3-b]thiophene nitrile derivatives. mdpi.com The synthesis of pyrido[4',3':4,5]thieno[2,3-d]triazolo[1,5-a]pyrimidines has also been reported, showcasing the assembly of complex poly-fused heterocyclic systems. researchgate.net

Table 2: Synthesis of Thiazole, Dithiolane, Pyrrolyl, and Pyridothienothiophene Derivatives

Precursor Reagent(s) Product Type Reference
Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate CS₂ + Halo compounds (e.g., ClCH₂CN) Bis-thiazole / Bis-dithiolane researchgate.net
Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate 2,5-Dimethoxytetrahydrofuran 3,4-Dipyrrol-1-ylthienothiophene researchgate.net
3,4-Diaminothieno[2,3-b]thiophene Various reagents Bis-pyridothieno[2,3-b]thiophene researchgate.net
5,5'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)acrylonitrile) Malononitrile Bis-pyridinothieno[2,3-b]thiophene mdpi.com

Reactivity of the Nitrile Group in Cycloaddition and Condensation Reactions

The nitrile group is a valuable functional group in organic synthesis due to its ability to participate in a variety of transformations, including cycloadditions and condensations. On the thieno[2,3-b]thiophene scaffold, the reactivity of the nitrile group provides a direct pathway to fused and appended heterocyclic systems.

A prominent example of the nitrile group's participation in cycloaddition is the [3+2] cycloaddition reaction. The reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with sodium azide in the presence of copper sulfate (B86663) pentahydrate yields the corresponding bis-tetrazole derivative. nih.gov This reaction proceeds through the coordination of the nitrile's nitrogen atom to the copper(II) ion, which accelerates the [3+2] cycloaddition with the azide ion to form the tetrazole ring. nih.gov Nitrile oxides are also common 1,3-dipoles used in cycloadditions with alkenes to form Δ²-isoxazolines, indicating a potential, though less explored, reaction pathway for thienothiophene carbonitriles. mdpi.com

Condensation reactions involving the nitrile group or its derivatives are also crucial for building larger heterocyclic structures. For instance, the reaction of thieno[2,3-b]thiophene derivatives bearing an enaminone function with malononitrile leads to the formation of bis-pyridinothieno[2,3-b]thiophene derivatives. mdpi.com While not a direct reaction of the carbonitrile itself, many syntheses of nitrogen-containing heterocycles like pyrazoles and pyridazines start from dicyano or related precursors, where the nitrile group is integral to the initial steps of the reaction sequence. nih.govmdpi.com

Metallation Studies and Reactivity Profiles of Thienothiophene Scaffolds

Metallation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds, allowing for the introduction of a wide range of substituents through reactions with various electrophiles. Thienothiophene scaffolds undergo metallation, typically through deprotonation with strong bases like organolithium reagents.

Studies on thieno[2,3-b]thiophene have shown that metallation with butyllithium occurs selectively. Reaction with one equivalent of butyllithium followed by quenching with carbon dioxide (Dry Ice) results in the formation of thieno[2,3-b]thiophene-2-carboxylic acid, indicating that deprotonation occurs preferentially at the α-position (C2). scispace.com When two equivalents of butyllithium are used, the reaction proceeds to form the 2,5-dicarboxylic acid upon carbonation. scispace.com This demonstrates a clear regioselectivity for the α-positions (C2 and C5) over the β-positions (C3 and C4). No metallation in the β-positions is typically detected. scispace.com

The isomeric thieno[3,2-b]thiophene (B52689) scaffold shows similar reactivity, affording the 2,5-dilithiated derivative upon reaction with two molar equivalents of butyllithium. rsc.orgsemanticscholar.org The reactivity of these lithiated intermediates allows for the synthesis of various 2,5-disubstituted thieno[3,2-b]thiophenes by quenching with suitable electrophiles. rsc.org Furthermore, selective multiple magnesiations of the thieno[3,2-b]thiophene scaffold have been achieved using reagents like tmpMgCl·LiCl, enabling full functionalization at all four positions of the ring system. nih.gov

The reactivity of these metallated species is fundamental for creating tailored thienothiophene derivatives for applications in materials science, particularly for organic electronics where precise substitution patterns are required to tune electronic properties. researchgate.netresearchgate.netsemanticscholar.org

Table 3: Regioselectivity of Thienothiophene Metallation

Thienothiophene Isomer Reagent Position(s) of Metallation Subsequent Product (after quenching with CO₂) Reference
Thieno[2,3-b]thiophene 1 equiv. n-BuLi C2 Thieno[2,3-b]thiophene-2-carboxylic acid scispace.com
Thieno[2,3-b]thiophene 2 equiv. n-BuLi C2, C5 Thieno[2,3-b]thiophene-2,5-dicarboxylic acid scispace.com
Thieno[3,2-b]thiophene 2 equiv. n-BuLi C2, C5 Thieno[3,2-b]thiophene-2,5-dicarboxylic acid rsc.org

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry provides powerful tools to investigate the properties and potential applications of novel chemical entities. For this compound and its derivatives, theoretical investigations have been instrumental in understanding their electronic structure, reactivity, and interactions with biological targets. These in silico approaches, ranging from quantum chemical calculations to molecular modeling, guide the rational design of new functional molecules.

Applications of Thieno 2,3 B Thiophene 2 Carbonitrile and Its Derivatives in Advanced Materials

Building Blocks for Organic Semiconductor Materials

Thieno[2,3-b]thiophene (B1266192) and its derivatives are fundamental components in the creation of organic semiconductors. mdpi.com These materials are integral to various electronic devices due to their unique properties, which can be fine-tuned through chemical synthesis. The planarity and sulfur-rich composition of the thieno[2,3-b]thiophene core facilitate strong intermolecular interactions, which are crucial for efficient charge transport in solid-state devices. mdpi.com Both polymeric and small-molecule semiconductors incorporating this moiety have been developed, demonstrating its versatility in materials design. rsc.orgheeneygroup.comresearchgate.net

Design and Synthesis of π-Conjugated Systems for Organic Electronics

The creation of high-performance organic electronic materials relies on the precise design and synthesis of π-conjugated systems, where the thieno[2,3-b]thiophene unit plays a significant role. Synthetic strategies often involve incorporating the thieno[2,3-b]thiophene core into larger molecular or polymeric structures to extend π-conjugation, a key factor for efficient charge transport. rsc.org

One common synthetic approach involves ring-closure reactions of specific precursors to form the thieno[2,3-b]thiophene monomer. For instance, novel thieno[2,3-b]thiophenes with various para-substituted phenyl groups have been synthesized through the ring closure of 1-aryl-2-(thiophen-2-ylthio)ethan-1-one. researchgate.netitu.edu.tr Following the monomer synthesis, polymerization techniques such as Suzuki coupling are employed to create π-conjugated polymers. researchgate.netitu.edu.tr Another strategy involves the direct functionalization of the thieno[2,3-b]thiophene core. For example, small molecules have been synthesized by strategically integrating conjugated triple bonds and flexible alkyl side chains onto the core to promote carrier transport. rsc.org These synthetic methodologies allow for the creation of a diverse library of thieno[2,3-b]thiophene-based materials with properties tailored for specific electronic applications.

Integration into Organic Field-Effect Transistors (OFETs)

Derivatives of thieno[2,3-b]thiophene have been successfully integrated as the active channel layer in Organic Field-Effect Transistors (OFETs), demonstrating promising performance characteristics. rsc.orgresearchgate.net The rigid and planar structure of the core promotes ordered molecular packing in thin films, which is essential for high charge carrier mobility.

Researchers have synthesized various small molecules and polymers based on this scaffold for OFET applications. For instance, a study on four novel thieno[2,3-b]thiophene small molecules found that strategic alkyl chain engineering could significantly enhance device performance. rsc.org One derivative, 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene, which features linear alkyl side chains, exhibited a notable hole mobility of 0.42 cm²/V·s and a high current on/off ratio exceeding 10⁸. rsc.org This device also demonstrated excellent air stability, maintaining stable operation after 90 days of storage. rsc.org

In another example, OFETs based on benzothieno[2,3-b]thiophene (BTT) derivatives have also shown excellent field-effect performance, with reported mobilities of 0.46 cm²/V·s and on/off ratios greater than 10⁷. researchgate.netrsc.org These findings underscore the potential of thieno[2,3-b]thiophene-based materials as high-performance, air-stable semiconductors for OFETs. rsc.orgresearchgate.net

OFET Performance of Thieno[2,3-b]thiophene Derivatives

Compound TypeSpecific DerivativeHole Mobility (cm²/V·s)On/Off RatioKey Feature
Small Molecule2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene0.42> 10⁸Linear alkyl chains promoting crystallinity. rsc.org
Fused Small MoleculeBenzothieno[2,3-b]thiophene (BTTB) derivative0.46> 10⁷Extended conjugation with benzothiophene (B83047) unit. rsc.org
PolymerPoly(thieno[2,3-b]thiophene)Up to 0.15> 10⁵Solution-processable polymer with good air stability.

Role in Organic Photovoltaic (OPV) Devices and Organic Light-Emitting Diodes (OLEDs)

The favorable electronic properties of thieno[2,3-b]thiophene derivatives make them suitable candidates for use in Organic Photovoltaic (OPV) devices and Organic Light-Emitting Diodes (OLEDs). mdpi.comheeneygroup.com In these applications, the thieno[2,3-b]thiophene core can function as part of the light-absorbing layer in solar cells or the emissive layer in LEDs.

For OPV applications, computational studies have explored the potential of novel non-fullerene acceptors (NFAs) with an A−π–D−π–A architecture, where a thieno[2,3-b]thiophene-based unit serves as the central donor core. acs.org These in silico designs predict that such molecules could be efficient NFAs with excellent photovoltaic characteristics. acs.org Furthermore, the synthesis of fullerene-donor-fullerene triads linked to a thieno[2,3-b]thiophene donor has been reported, with electrochemical studies showing high LUMO energy levels, indicating their potential for use in photovoltaic applications. rsc.org

In the context of OLEDs, polyamide polymers incorporating a thieno[2,3-b]thiophene unit have been utilized as a hole injection layer. mdpi.com The performance of these OLEDs, in terms of emission and brightness, was shown to be influenced by the specific structure of the polymer backbone. mdpi.com

Function as π-Linkers in Donor-Acceptor Architectures

The thieno[2,3-b]thiophene scaffold can serve as an effective π-linker (or π-bridge) to connect electron-donating (donor) and electron-accepting (acceptor) moieties within a single molecule. mdpi.com This "push-pull" or donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics design, as it allows for the tuning of intramolecular charge transfer (ICT) characteristics, which in turn governs the material's optical and electronic properties. mdpi.com

By mediating the electronic communication between the donor and acceptor, the thieno[2,3-b]thiophene linker helps to lower the energy bandgap of the material, often shifting its absorption and emission to longer wavelengths. researchgate.net The investigation of donor-acceptor copolymers where thieno[2,3-b]thiophene is used as an electron-rich building block demonstrates its role in influencing the electrochemical band gap and absorption properties of the resulting materials. researchgate.net This function is critical for applications in photovoltaics, where broad absorption of the solar spectrum is desired, and in OLEDs, where color tuning is essential. acs.orgbeilstein-journals.org

Development of Materials with Tunable Optoelectronic Properties

A key advantage of using thieno[2,3-b]thiophene as a building block is the ability to systematically tune the optoelectronic properties of the resulting materials through chemical modification. By attaching different functional groups to the core, researchers can precisely control properties such as the energy band gap, absorption wavelength, and electrochemical oxidation potential. researchgate.netitu.edu.tr

A systematic study on a series of thieno[2,3-b]thiophene-based polymers demonstrated this principle effectively. Novel polymers were synthesized with various para-substituted phenyl groups (such as -H, -OCH₃, -NO₂, and -N(CH₃)₂) at the C-3 position of the thieno[2,3-b]thiophene unit. researchgate.netitu.edu.tr The electronic nature of these substituents had a profound impact on the properties of the polymers. For instance, the optical band gap could be tuned over a significant range, from a minimum of 2.18 eV for the polymer with an unsubstituted phenyl group to a maximum of 2.65 eV for the polymer containing the strongly electron-donating NMe₂ group. researchgate.netitu.edu.tr Similarly, the oxidation potentials were found to vary between 1.10 V and 1.31 V. researchgate.netitu.edu.tr This tunability allows for the rational design of materials optimized for specific device requirements.

Tunable Properties of 3-Aryl-Substituted Thieno[2,3-b]thiophene Polymers

Substituent on Phenyl RingPolymer NameOptical Band Gap (eV)Oxidation Potential (V)
-H (unsubstituted)Poly(PhTT)2.181.10
-OCH₃Poly(p-MeOPhTT)2.281.12
-NO₂Poly(p-NO₂PhTT)2.241.31
-N(CH₃)₂Poly(p-NMe₂PhTT)2.65N/A

Data sourced from research on the systematic investigation of substituted thieno[2,3-b]thiophene-based polymers. researchgate.netitu.edu.tr

Polymeric and Small Molecule Architectures for Device Performance

Materials based on thieno[2,3-b]thiophene have been developed as both small molecules and polymers, each architecture offering distinct advantages for device fabrication and performance. rsc.orgresearchgate.net The choice between a small molecule and a polymer often depends on the desired processing method and the specific application.

Small molecule semiconductors, such as the benzothieno[2,3-b]thiophene derivatives, can form highly crystalline thin films, often through vacuum deposition or solution shearing, leading to excellent device performance. rsc.orgrsc.org These materials have demonstrated high charge carrier mobilities, with values reaching up to 0.46 cm²/V·s in OFETs. rsc.org The well-defined molecular structure of small molecules allows for precise control over purity and facilitates fundamental studies of structure-property relationships. mdpi.com

Polymeric semiconductors offer advantages in processability, particularly for large-area and flexible electronics, as they are often soluble and suitable for printing techniques. researchgate.net Polymers based on thieno[2,3-b]thiophene have shown good air stability and respectable charge carrier mobilities up to 0.15 cm²/V·s. heeneygroup.com While their mobilities can sometimes be lower than their small-molecule counterparts due to morphological defects like amorphous regions, the mechanical flexibility and solution processability of polymers make them highly attractive for low-cost, scalable electronic device manufacturing. nih.gov

Emerging Research and Future Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives has evolved beyond traditional methods, with researchers exploring more efficient and greener alternatives. Microwave-assisted synthesis, for example, has been successfully employed to create novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938), demonstrating a solvent-free approach that aligns with the principles of green chemistry. nih.gov This technique can accelerate reaction times and improve yields for complex heterocyclic systems.

Facile and convenient routes to new bis-heterocycles incorporating the thieno[2,3-b]thiophene moiety have been developed starting from readily accessible precursors. nih.gov These multi-step syntheses often involve nucleophilic addition and heterocyclisation reactions. nih.gov Furthermore, catalytic systems are being explored to facilitate specific transformations. For instance, Lewis acids like zinc chloride (ZnCl₂) have been used as catalysts in the cyclization reactions of enaminone derivatives of thieno[2,3-b]thiophene with various nucleophiles to produce complex, annelated heterocyclic systems. mdpi.comresearchgate.net The development of such catalytic processes is crucial for the selective and efficient construction of elaborate molecular architectures based on the thienothiophene core.

Advanced Functionalization for Enhanced Molecular Performance

The performance of materials derived from Thieno[2,3-b]thiophene-2-carbonitrile is intrinsically linked to the functional groups attached to its core. The nitrile group itself is a key site for chemical modification, while the aromatic backbone allows for further substitution. Advanced functionalization strategies aim to precisely tune the molecule's electronic and physical properties for specific applications.

In medicinal chemistry, the functionalization of the related 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile scaffold has led to the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. nih.gov By synthesizing a series of pyrimidine (B1678525) and azole derivatives, researchers have created compounds that show significantly higher activity than existing reference drugs like erlotinib. nih.gov In materials science, functionalization is used to modify the optoelectronic properties. The synthesis of novel azo dyes based on thieno[2,3-b]thiophene-2,5-dicarbonitrile has produced materials with high nonlinear refractive indices, making them promising for applications in nonlinear optics. researchgate.net This demonstrates how the addition of specific chromophores can dramatically alter the interaction of the molecule with light.

Integration into Hybrid Organic-Inorganic Materials

The robust, electron-rich nature of the thienothiophene core makes it an excellent candidate for the organic component in hybrid organic-inorganic materials. While specific research on this compound in such systems is emerging, the broader class of thienothiophenes has been identified as a key building block for organic electronics, including organic field-effect transistors (OFETs) and organic solar cells. mdpi.comresearchgate.netossila.com These applications inherently involve interfaces with inorganic components, such as metal or transparent conducting oxide electrodes (e.g., ITO), and inorganic dielectric layers.

The excellent charge-transport properties and tunable band gaps of thienothiophene derivatives make them suitable for use as hole-transport materials (HTMs) in perovskite solar cells, a leading hybrid photovoltaic technology. acs.org The ability of these organic molecules to form an efficient interface with the inorganic perovskite layer is critical for device performance. The nitrile functionality on this compound could offer specific interactions with inorganic surfaces or metal ions, providing a route to control the assembly and electronic coupling at the hybrid interface.

Theoretical Prediction and Experimental Validation of New Reactivity

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new materials and functionalities based on thieno[2,3-b]thiophene. Density Functional Theory (DFT) has become a powerful tool for predicting the geometric, electronic, and optical properties of these molecules before they are synthesized. researchgate.nete3s-conferences.orgmdpi.com Theoretical calculations are used to determine frontier molecular orbital energies (HOMO and LUMO), energy gaps, and absorption spectra, providing crucial insights into a molecule's potential as a semiconductor or chromophore. acs.orge3s-conferences.org

These theoretical predictions are then validated through experimental characterization. For example, the molecular structure of newly synthesized thieno[2,3-b]thiophene derivatives has been confirmed by single-crystal X-ray diffraction, showing good agreement with the optimized geometries predicted by DFT. researchgate.net Similarly, experimentally measured UV-Vis absorption spectra and electrochemical properties often correlate well with the computationally predicted values. e3s-conferences.org This integrated approach is not limited to materials science. In drug discovery, software such as PASS INET is used to predict the biological activity spectra of novel thieno[2,3-b]thiophene derivatives, guiding the synthesis towards compounds with the highest probability of being active as, for example, oxidoreductase inhibitors or chemosensitizers. ekb.eg

Table: Comparison of Theoretical and Experimental Data for a Thieno[2,3-b]thiophene Derivative

ParameterTheoretical (DFT)Experimental
Molecular Geometry Optimized bond lengths and angles researchgate.netSingle Crystal XRD data researchgate.net
Electronic Properties HOMO/LUMO Energy Gap (eV) e3s-conferences.orgCyclic Voltammetry
Optical Properties Max. Absorption Wavelength (λmax) e3s-conferences.orgUV-Vis Spectroscopy
Biological Activity Predicted Activity (Pa) ekb.egIn Vitro Enzyme Inhibition Assays

Opportunities in Supramolecular Chemistry and Self-Assembly

The planarity and rigidity of the thieno[2,3-b]thiophene core are key features that promote intermolecular interactions, particularly π-π stacking. rsc.org These non-covalent interactions can drive the self-assembly of molecules into highly ordered supramolecular structures, which is fundamental to the performance of organic electronic devices. The ability of thiophene-based π-conjugated molecules to self-assemble into distinct morphologies, such as nanoparticles or nanofibers, has been demonstrated. nih.govfrontiersin.org This morphological control is critical as it directly influences the material's photoluminescent and charge-transport properties. nih.gov

The thienothiophene scaffold is an attractive building block for creating complex, functional supramolecular systems. Its defined geometry and electronic characteristics make it suitable for incorporation into Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. mdpi.com The predictable self-assembly of such building blocks allows for the engineering of new porous materials with bespoke properties for applications in catalysis, sensing, and gas storage. mdpi.com The opportunities for this compound in this field lie in using the nitrile group as a directional interaction site to guide self-assembly or as a reactive handle to post-synthetically modify the properties of the resulting supramolecular structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thieno[2,3-b]thiophene-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene precursors with nitrile-containing reagents. For example, one-pot multicomponent reactions using thiophene derivatives (e.g., 2-aminothiophene) and cyanating agents (e.g., malononitrile) under acidic or basic catalysis are common. Key steps include controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity . Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted starting materials or dimerized species .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyano group (C≡N) appears as a singlet near δ 110–120 ppm in ¹³C NMR. Thiophene protons resonate between δ 6.8–8.2 ppm, with coupling patterns indicating substitution positions .
  • FT-IR : A sharp absorption band at ~2200–2250 cm⁻¹ confirms the C≡N stretch. Thiophene ring vibrations (C-S and C=C) appear at 700–900 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include:

  • Uncyclized intermediates : Detected via TLC or HPLC as spots/peaks with lower Rf/retention times.
  • Oxidation byproducts (e.g., sulfoxides): Identified by additional peaks in ¹H NMR (e.g., δ 2.5–3.5 ppm for S=O groups) .
  • Dimerization products : Confirmed by HRMS showing m/z values corresponding to doubled molecular weights .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, charge transport behavior, and π-conjugation. For instance, the cyano group lowers the LUMO energy, enhancing electron-accepting capacity in organic semiconductors. Simulations should validate experimental UV-Vis spectra (λmax ~300–400 nm) and electrochemical data (cyclic voltammetry) .

Q. What strategies improve the regioselectivity of functionalizing this compound at specific positions?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., -NO₂) to activate the 3-position. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts selectively functionalizes the 5-position using halogenated precursors (e.g., 5-bromo derivatives) .
  • Protecting groups : Temporarily block reactive sites (e.g., cyano groups) with trimethylsilyl chloride to direct reactions to desired positions .

Q. How do structural modifications (e.g., substituents) impact biological activity in thienothiophene derivatives?

  • Methodological Answer :

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances membrane penetration, as shown in MIC assays against S. aureus .
  • DNA binding : Planar derivatives with amino groups (e.g., 3-amino substituents) intercalate into DNA, validated via fluorescence quenching and viscosity measurements .
  • SAR studies : Systematic variation of substituents (e.g., alkyl vs. aryl) and evaluation via IC₅₀ assays reveal optimal pharmacophores .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions during cyclization.
  • Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration for large batches .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of nitrile to thiophene) to minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.